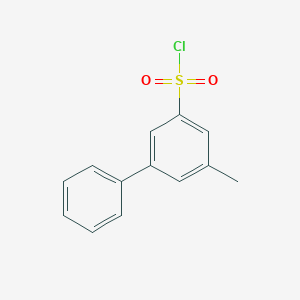

3-Methyl-5-phenylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-5-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-7-12(11-5-3-2-4-6-11)9-13(8-10)17(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFXIRLTDZSVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-Methyl-5-phenylbenzene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or oleum, and the subsequent chlorination is usually carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction: Lithium aluminum hydride (LiAlH4) is often used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Organic Synthesis

Pharmaceuticals and Agrochemicals

In organic synthesis, 3-Methyl-5-phenylbenzene-1-sulfonyl chloride acts as a crucial intermediate for the synthesis of pharmaceuticals and agrochemicals. It is used to create sulfonamide derivatives, which are essential in drug development due to their biological activity. For instance, sulfonamide compounds derived from this sulfonyl chloride have been investigated for their antibacterial properties .

Dyes and Pigments

Additionally, this compound plays a role in the production of dyes and pigments. The introduction of sulfonyl groups enhances the solubility and stability of dye molecules, making them more effective for various applications in textiles and coatings.

Biological Studies

Modification of Biomolecules

In biological research, this compound is utilized to modify biomolecules such as proteins and peptides. This modification aids in studying enzyme mechanisms and protein interactions. For example, sulfonamide derivatives have been shown to inhibit specific enzymes, providing insights into their catalytic processes .

Drug Design and Development

The compound's ability to form stable complexes with biological targets makes it valuable in drug design. Computational chemistry techniques have been employed to model interactions between sulfonamide derivatives and their targets, facilitating the identification of potential drug candidates .

Material Science

Sulfonated Polymers and Resins

In material science, this compound is used in the preparation of sulfonated polymers and resins. These materials exhibit unique properties that make them suitable for applications in ion exchange processes, catalysis, and membrane technology. The sulfonation enhances the ionic conductivity of polymers, which is crucial for fuel cell applications .

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Pharmaceuticals, agrochemicals | Essential intermediates |

| Biological Studies | Protein modification | Insights into enzyme mechanisms |

| Material Science | Sulfonated polymers and resins | Enhanced ionic conductivity |

Case Studies

Case Study 1: Pharmaceutical Development

A study explored the synthesis of novel sulfonamide derivatives from this compound for potential antibacterial agents. The derivatives demonstrated significant activity against resistant bacterial strains, highlighting the compound's utility in drug discovery .

Case Study 2: Material Science Innovations

Research on sulfonated polymers derived from this compound showed improved performance in membrane applications for fuel cells. The enhanced ionic conductivity facilitated better energy conversion efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can alter the chemical and physical properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Group Analysis

2-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

- Molecular Formula: C₉H₆ClNO₃S

- Molecular Weight : 243.67 g/mol

- Key Features : Features a 1,3-oxazole heterocyclic ring at position 2 of the benzene ring. The oxazole group introduces electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride site compared to 3-methyl-5-phenylbenzene-1-sulfonyl chloride. This compound is used in peptide coupling and as a precursor for sulfonamide drugs .

- Reactivity : The oxazole ring increases polarity, improving solubility in polar aprotic solvents like DMF.

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S

- Molecular Weight : 168.52 g/mol

- Key Features : Contains a trifluoromethyl (-CF₃) group directly attached to the sulfonyl chloride. The strong electron-withdrawing nature of -CF₃ significantly enhances reactivity, making it a potent sulfonylation and triflation agent.

- Physical Properties : Boiling point: 29–32°C; Density: 1.583 g/mL. Its low boiling point facilitates easy removal post-reaction .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula: Not fully specified in evidence (partial formula: C₁₃H₉ClF₃N₂OS).

- Key Features : Combines a pyrazole ring with sulfanyl and trifluoromethyl groups. The sulfonyl chloride is absent here, but the compound highlights how substituents like -CF₃ and aromatic systems influence reactivity and steric hindrance in sulfonamide precursors .

Comparative Data Table

Biological Activity

3-Methyl-5-phenylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H11ClO2S

- Molecular Weight : 270.75 g/mol

The sulfonyl chloride functional group is significant for its reactivity and ability to form various derivatives.

The biological activity of sulfonyl chlorides often stems from their ability to react with nucleophiles, including amino acids and proteins, leading to modifications that can alter biological pathways. The specific mechanism for this compound involves:

- Enzyme Inhibition : Compounds like this can act as inhibitors by modifying the active sites of enzymes.

- Receptor Interaction : They may bind to specific receptors, modulating cellular responses.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. A study showed that derivatives of sulfonamide compounds had significant antibacterial effects against various pathogens. Although specific data for this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Anticancer Properties

Sulfonyl chlorides have been investigated for their anticancer activities. For instance, a study on related compounds demonstrated that modifications at the sulfonyl group could enhance cytotoxicity against cancer cell lines. The structure of this compound may allow it to interact with cancer-related targets.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how variations in the chemical structure affect biological activity. Key findings include:

These findings suggest that modifications to the methyl and phenyl groups can significantly influence the biological efficacy of related compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated several sulfonamide derivatives, including those similar to this compound, demonstrating potent activity against Gram-positive and Gram-negative bacteria.

- Anticancer Screening : In vitro assays revealed that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.

Q & A

Q. What are the established synthetic routes for 3-methyl-5-phenylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

- Temperature : Maintain 70–80°C to avoid side reactions (e.g., decomposition of SOCl₂ at higher temperatures).

- Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis of the sulfonyl chloride.

- Stoichiometry : Use a 2:1 molar ratio of SOCl₂ to sulfonic acid to ensure complete conversion .

Post-synthesis, quenching excess SOCl₂ with ice water and extracting with a non-polar solvent (e.g., ethyl acetate) improves purity.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and methyl/phenyl group integration.

- IR Spectroscopy : A strong S=O stretch near 1370–1350 cm⁻¹ and 1170–1150 cm⁻¹ verifies the sulfonyl chloride moiety.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 280.05 for C₁₃H₁₁ClO₂S).

- Elemental Analysis : Ensures >95% purity by matching calculated vs. observed C, H, and S content .

Q. How can researchers optimize purification of this compound to minimize hydrolytic degradation?

- Methodological Answer :

- Recrystallization : Use anhydrous hexane/ethyl acetate (3:1) at 0–5°C to isolate crystals while avoiding moisture.

- Column Chromatography : Employ silica gel with a non-polar mobile phase (e.g., hexane:ethyl acetate, 9:1) under inert atmosphere (N₂/Ar).

- Storage : Store under desiccation (e.g., P₂O₅) at –20°C to prolong shelf life .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Reactivity can be modulated by:

- Substituent Effects : The methyl group at position 3 provides steric hindrance, slowing para-substitution.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at the sulfonyl chloride group.

- Catalysis : Lewis acids (e.g., AlCl₃) may redirect reactivity to meta positions in aromatic systems .

Q. What strategies mitigate competing side reactions when using this compound in peptide modification?

- Methodological Answer :

- pH Control : Conduct reactions at pH 7–8 (buffered with HEPES or Tris) to favor sulfonamide formation over hydrolysis.

- Protecting Groups : Temporarily block reactive amino acid side chains (e.g., lysine ε-amino groups with Boc protection).

- Kinetic Monitoring : Use HPLC-MS to track reaction progress and quench at 85–90% conversion to minimize over-sulfonation .

Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the sulfonyl chloride group exhibits high electrophilicity at the sulfur atom (f⁺ ≈ 0.15).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction pathways (e.g., DMSO stabilizes sulfonate intermediates).

- Docking Studies : Predict steric clashes in enzyme-binding pockets when designing sulfonamide-based inhibitors .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to validate data?

- Methodological Answer :

- Source Comparison : Cross-reference peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs, which may lack rigorous characterization.

- Reproducibility : Synthesize the compound independently using published protocols and compare DSC (Differential Scanning Calorimetry) results.

- Impurity Analysis : Use HPLC to detect trace contaminants (e.g., unreacted sulfonic acid) that depress melting points .

Experimental Design Considerations

Designing a kinetic study to compare hydrolysis rates of this compound in aqueous vs. micellar media

- Methodological Answer :

- Conditions : Prepare 0.1 M phosphate buffer (pH 7.4) and 10 mM CTAB (cetyltrimethylammonium bromide) micellar solution.

- Monitoring : Use UV-Vis spectroscopy at 254 nm (λ_max for sulfonyl chloride) to track disappearance over time.

- Data Analysis : Apply pseudo-first-order kinetics; micellar systems may show rate enhancement due to hydrophobic shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.